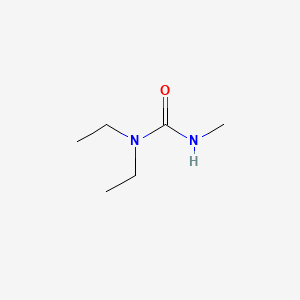

N,N-Diethyl-N'-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

39499-81-5 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1,1-diethyl-3-methylurea |

InChI |

InChI=1S/C6H14N2O/c1-4-8(5-2)6(9)7-3/h4-5H2,1-3H3,(H,7,9) |

InChI Key |

CSAUXMDYLYBUNJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)NC |

Canonical SMILES |

CCN(CC)C(=O)NC |

Other CAS No. |

39499-81-5 |

Synonyms |

diethylmethylurea N,N-diethyl-N'-methylurea |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl N Methylurea and Analogues

Classical Approaches to Unsymmetrical Urea (B33335) Synthesis

Traditional methods for synthesizing unsymmetrical ureas have been foundational in organic synthesis, primarily relying on reactive intermediates to construct the urea backbone.

Phosgene-Mediated and Phosgene (B1210022) Equivalent Reactions with Amines

The reaction of amines with phosgene or its safer equivalents is a long-established method for producing ureas. nih.gov This process typically involves the initial reaction of a primary amine with phosgene to generate an isocyanate intermediate. This intermediate then reacts with a second amine to form the unsymmetrical urea. nih.gov For the synthesis of N,N-Diethyl-N'-methylurea, this would involve the reaction of methylamine (B109427) with phosgene to form methyl isocyanate, which would then react with diethylamine (B46881).

While effective, the high toxicity and hazardous nature of phosgene have led to the development of safer alternatives known as phosgene equivalents. nih.govrsc.org These reagents, which include triphosgene (B27547) and diphosgene, offer similar reactivity to phosgene but with improved handling safety. nih.gov Other substitutes like S,S-dimethyldithiocarbonate have also been employed for the carbonylation of amines in water. organic-chemistry.org The use of these equivalents still allows for the controlled, stepwise addition of different amines to form unsymmetrical ureas. nih.gov However, these methods can still be problematic due to cost and the potential for side product formation. cmu.edunih.gov

Carbonyldiimidazole (CDI) Pathways for N-Substituted Urea Formation

N,N'-Carbonyldiimidazole (CDI) has emerged as a widely used and safer alternative to phosgene for synthesizing ureas. nih.gov CDI is a stable, crystalline solid that facilitates the formation of an activated carbamoyl (B1232498) intermediate upon reaction with an amine. nih.govkoreascience.kr This intermediate then readily reacts with a second amine to yield the desired urea derivative. This method avoids the generation of chlorinated byproducts, making it a more environmentally benign option. nih.gov

The synthesis of unsymmetrical ureas using CDI is a versatile process. biointerfaceresearch.com For instance, reacting an amine with CDI forms a carbamoylimidazole, which can be isolated and subsequently reacted with a different amine to produce an unsymmetrical urea. acs.org This stepwise approach allows for precise control over the substitution pattern of the final urea product. The reaction of the HCl or trifluoroacetic acid salts of primary amines with CDI is a particularly useful method for creating monosubstituted carbamoylimidazoles without the formation of symmetrical urea byproducts. acs.org These stable intermediates can then act as isocyanate equivalents. acs.org

Contemporary and Environmentally Conscious Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. This has led to innovative strategies for urea synthesis that minimize waste and avoid hazardous reagents.

Nucleophilic Addition of Amines to Isocyanate Precursors in Aqueous Media

A key development in urea synthesis is the use of water as a solvent, which is often considered a more environmentally friendly option than organic solvents. rsc.orgacs.org The synthesis of this compound can be achieved through the nucleophilic addition of diethylamine to methyl isocyanate. ontosight.ai Performing this reaction in an aqueous medium presents a green and efficient alternative to traditional methods. rsc.orgrsc.org

Research has demonstrated that the nucleophilic addition of amines to isocyanates can proceed efficiently in water, often with high yields and purity, thereby avoiding the need for silica (B1680970) gel purification. rsc.orgrsc.org This "on-water" reaction is influenced by the physical properties and solubility of the reactants in water, which can affect the reaction rate and selectivity. acs.orgresearchgate.net The process benefits from simple product isolation, often by filtration, and allows for the recycling of the water effluent. acs.org

| Reactant 1 | Reactant 2 | Solvent | Key Feature |

| Diethylamine | Methyl isocyanate | Water | Environmentally friendly, high yield rsc.orgontosight.airsc.org |

| Amine | Potassium isocyanate | Water | Avoids organic co-solvents, simple work-up rsc.org |

| (Thio)isocyanate | Amine | Water | Sustainable, chemoselective, scalable acs.org |

Transition Metal-Catalyzed Carbonylation Routes for Urea Bond Formation

Transition metal-catalyzed carbonylation reactions have become a powerful tool for constructing carbonyl-containing compounds, including ureas. researchgate.net These methods utilize carbon monoxide (CO) as a C1 feedstock, offering an atom-economical alternative to phosgene. nih.govcmu.edu Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the oxidative carbonylation of amines to ureas. nih.govnih.govoup.com

The direct carbonylation of two different amines to form unsymmetrical ureas is challenging due to the competing formation of symmetrical ureas. oup.com However, recent advancements have led to the development of bimetallic catalytic systems, such as cobalt/copper, that enable the selective cross-carbonylative coupling of primary and secondary amines to exclusively form unsymmetrical ureas. oup.comoup.com Additionally, palladium-catalyzed carbonylation using molybdenum hexacarbonyl as a solid CO source offers a safer and more stable alternative to gaseous CO. acs.org These catalytic systems often operate under milder conditions than traditional methods. acs.org

| Catalyst System | Carbonyl Source | Key Advantage |

| Palladium/KI | CO/Air | High catalytic efficiency for symmetrical and trisubstituted ureas nih.gov |

| Cobalt/Copper | CO | High selectivity for unsymmetrical ureas oup.comoup.com |

| Palladium | Mo(CO)6 | Safe and stable solid CO source acs.org |

| W(CO)6/I2 | CO | Good to excellent yields for N,N'-disubstituted ureas from primary amines cmu.edu |

Rearrangement Reactions in the Synthesis of Related Urea Structures

Rearrangement reactions, such as the Hofmann, Curtius, and Lossen rearrangements, provide indirect routes to ureas by generating isocyanate intermediates from other functional groups. nih.govresearchgate.net These reactions are valuable for synthesizing ureas from readily available starting materials like primary amides, acyl azides, and hydroxamic acids. organic-chemistry.orgresearchgate.net

The Hofmann rearrangement involves the treatment of a primary amide with a halogen in the presence of a base to yield an isocyanate, which can then be trapped by an amine to form a urea. wikipedia.orgmasterorganicchemistry.com Modern variations of this reaction utilize milder reagents like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. organic-chemistry.orgthieme.deresearchgate.net

The Curtius rearrangement proceeds from an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.comthieme.de This isocyanate can then be intercepted by an amine to afford the corresponding urea. thieme.de This method is advantageous as the acyl azide can be derived from a carboxylic acid. organic-chemistry.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate, which can then be used to synthesize ureas. researchgate.net

These rearrangement reactions offer alternative synthetic pathways to isocyanates, the key precursors for urea formation, thus expanding the range of substrates that can be used to synthesize complex urea structures. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The efficient synthesis of unsymmetrical ureas such as this compound is a critical aspect of both academic research and industrial production. Optimization strategies focus on improving yield, purity, and process safety while minimizing environmental impact. This involves a deep understanding of the underlying reaction mechanisms, stereochemical implications, and factors affecting scalability.

Mechanistic Investigations of Urea Bond Formation

The formation of the urea bond is a cornerstone of organic synthesis, with several mechanistic pathways established. The most prevalent methods for synthesizing substituted ureas involve the reaction of an amine with an isocyanate or a related carbamoylating agent. nih.govcommonorganicchemistry.com

The classical and most direct route involves the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.com For the synthesis of this compound, this would involve either the reaction of diethylamine with methyl isocyanate or methylamine with diethylcarbamoyl chloride. The isocyanate pathway is generally highly efficient and proceeds without the need for a catalyst. commonorganicchemistry.com

Alternative phosgene-free methods have been developed for safety and environmental reasons. rsc.org These often involve the in-situ generation of isocyanate intermediates through rearrangements like the Curtius or Hoffmann rearrangement. rsc.org Another common strategy is the use of carbamate (B1207046) precursors. The reaction of amines with reactive carbamates, such as isopropenyl or phenyl carbamates, can yield ureas, although the reversibility of the reaction with phenyl carbamates can be a drawback. commonorganicchemistry.com

Mechanistic studies have also explored the direct combination of molecules. For instance, the reversible reaction between an amine and cyanic acid can lead to urea formation, a process that is fundamental to the Wöhler synthesis and subsequent developments in urea chemistry. pnas.org The mechanism can be influenced by the dual chemical nature of the reactants. pnas.org In the context of CO2 utilization, the formation of urea linkages on amine-functionalized adsorbents has been studied, revealing that the process is highly dependent on temperature and moisture, which can affect the dehydration of carbamic acid and carbamate intermediates. acs.org

Electrochemical and photochemical methods represent emerging frontiers in urea synthesis, aiming for more sustainable processes. acs.org These methods often involve the coupling of carbon (from CO or CO2) and nitrogen (from N2, NOx, or NH3) sources, though the precise mechanisms and the nature of key C–N bond-forming intermediates are still under active investigation. acs.org

Table 1: Common Mechanistic Pathways for Urea Bond Formation

| Mechanistic Pathway | Reactants | Key Intermediate | Characteristics |

|---|---|---|---|

| Isocyanate Addition | Amine + Isocyanate | - | Generally fast, high-yielding, and does not require a catalyst. commonorganicchemistry.com |

| Carbamoyl Chloride Acylation | Amine + Carbamoyl Chloride | - | A common alternative to isocyanates. |

| Phosgene-based Synthesis | Amine + Phosgene | Isocyanate / Carbamoyl Chloride | Traditional industrial method, but involves highly toxic reagents. rsc.org |

| Curtius Rearrangement | Carboxylic Acid → Acyl Azide | Isocyanate | Phosgene-free method for in-situ isocyanate generation. commonorganicchemistry.com |

| Carbamate Aminolysis | Amine + Activated Carbamate | - | Reaction with isopropenyl carbamates is irreversible. commonorganicchemistry.com |

| Amine Carbonylation | Amine + Carbon Monoxide | Carbamoylpalladium complex | Transition-metal catalyzed process, often using catalysts like Palladium. nih.gov |

Stereochemical Control in N-Methylated Urea Synthesis

Substitution on the nitrogen atoms of the urea moiety significantly influences the molecule's conformational preferences. nih.gov For N,N'-disubstituted ureas, three main conformations are possible: trans,trans, trans,cis, and cis,cis. While unsubstituted or symmetrically substituted ureas like N,N'-diphenylurea typically favor a planar trans,trans conformation in both solution and solid states, the introduction of a methyl group can induce a dramatic stereochemical shift. nih.gov

The N-methylation of ureas can disrupt the planarity and hydrogen-bonding patterns that stabilize the trans conformation. For example, the sequential introduction of methyl groups to N,N'-diphenylurea leads to a shift from the trans,trans form to the cis,cis conformation. nih.gov This switch is driven by steric hindrance between the N-methyl group and other substituents, which destabilizes the planar trans arrangement. nih.gov In the case of this compound, the presence of the N-methyl group alongside the two N-ethyl groups would similarly dictate a preferred non-planar conformation to minimize steric clashes.

This conformational control is a valuable strategy in fields like medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. For instance, the N-methylation of an N-1-naphthyl urea was shown to disrupt the planarity of the molecule, leading to a significant increase in its solubility. nih.gov

In the context of chiral ureas, stereochemical control is paramount. While this compound itself is achiral, the principles apply to the synthesis of its chiral analogues. Asymmetric synthesis strategies for chiral ureas often rely on controlling the approach of nucleophiles to chiral intermediates. Recently, photocatalytic methods have been developed for the deracemization of cyclic urea compounds, where a chiral phosphate (B84403) base selectively deprotonates one enantiomer of a urea radical cation, enabling stereochemical control. chinesechemsoc.org The synthesis of complex chiral ureas requires careful, multi-step approaches to establish the desired configuration at each stereocenter. ontosight.ai

Table 2: Influence of N-Methylation on Urea Conformation

| Compound | Substituent Pattern | Predominant Conformation | Driving Factor | Reference |

|---|---|---|---|---|

| N,N'-Diphenylurea | N,N'-Diaryl | trans,trans | Planarity, Hydrogen Bonding | nih.gov |

| N-Methyl-N,N'-diphenylurea | N-Methyl, N',N'-Diaryl | trans,cis | Steric Hindrance | nih.gov |

| N,N'-Dimethyl-N,N'-diphenylurea | N,N'-Dimethyl, N',N'-Diaryl | cis,cis | Increased Steric Hindrance | nih.gov |

Scalability Considerations for Industrial and Preparative Applications

The transition from laboratory-scale synthesis to industrial or large-scale preparative applications requires methodologies that are not only high-yielding but also safe, cost-effective, and environmentally benign. For this compound and its analogues, several scalable strategies have been developed that avoid hazardous reagents like phosgene. rsc.org

One highly effective and scalable approach is the one-pot synthesis of N-substituted ureas in water. A method using the nucleophilic addition of amines to potassium isocyanate in an aqueous medium has been shown to produce a variety of ureas in good to excellent yields. rsc.orgresearchgate.net This process is advantageous as it eliminates the need for organic solvents, simplifies purification to simple filtration or extraction, and is suitable for gram-scale synthesis. rsc.org The use of water as a solvent was found to promote higher yields and faster reaction rates compared to organic solvents. rsc.org

For amide-type structures analogous to ureas, such as N,N-diethyl-m-toluamide (DEET), scalable one-pot procedures have been optimized. One such method involves activating a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with diethylamine. sld.curesearchgate.net This procedure is efficient, reduces total process time, and allows for easy removal of by-products through aqueous extraction, making it industrially feasible with yields often exceeding 90%. sld.curesearchgate.net

Continuous flow chemistry offers another powerful platform for safe and scalable synthesis, particularly for reactions involving unstable or hazardous intermediates. For example, a continuous flow process has been developed for the synthesis of N-methyl-N-nitrosourea (MNU), a precursor for diazomethane. rsc.org This system allows for the in-line generation and immediate consumption of the hazardous intermediate, minimizing risks associated with its accumulation. The precise control over reaction parameters like temperature, pressure, and stoichiometry in a flow reactor leads to high yields and purity on a large scale. rsc.org Such principles are directly applicable to the industrial synthesis of other substituted ureas, ensuring process safety and efficiency.

Table 3: Comparison of Scalable Synthesis Methods for Ureas and Analogues

| Method | Key Reagents | Solvent | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Amine, Potassium Isocyanate, HCl | Water | Environmentally friendly, simple workup, phosgene-free, good to excellent yields. | 80-98% | rsc.orgresearchgate.net |

| One-Pot CDI Coupling | m-Toluic Acid, CDI, Diethylamine | Dichloromethane (B109758) | One-pot procedure, short reaction time, high purity, easily scalable. | 94-96% | sld.curesearchgate.net |

Structural Elucidation and Conformational Analysis of N,n Diethyl N Methylurea

Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of N,N-Diethyl-N'-methylurea. The analysis of 1H and 13C NMR spectra allows for the identification of the different chemical environments of the hydrogen and carbon atoms within the molecule.

In a typical 1H NMR spectrum, the ethyl groups would exhibit a characteristic triplet for the methyl (–CH3) protons and a quartet for the methylene (B1212753) (–CH2–) protons due to spin-spin coupling. The methyl group attached to the second nitrogen atom would appear as a doublet, coupled to the adjacent N-H proton. The N-H proton itself would likely present as a broad signal, exchangeable with D2O.

The 13C NMR spectrum provides information on the carbon skeleton. A distinct signal would be observed for the carbonyl carbon, typically in the range of 155-160 ppm. The carbons of the ethyl and methyl groups would also show characteristic chemical shifts.

Conformational dynamics, such as restricted rotation around the amide C-N bonds, can be investigated using variable-temperature NMR studies. beilstein-journals.orgnih.gov At lower temperatures, the rotation may slow sufficiently to allow for the observation of distinct signals for atoms that are equivalent at room temperature, providing insight into the energy barriers of rotation. auremn.org.br

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound This table presents typical, predicted values based on analogous structures and chemical shift principles. Actual experimental values may vary based on solvent and temperature.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -N(CH2CH3 )2 | 1H | ~ 1.1 | Triplet | ~ 7 Hz |

| -NHCH3 | 1H | ~ 2.7 | Doublet | ~ 5 Hz |

| -N(CH2 CH3)2 | 1H | ~ 3.2 | Quartet | ~ 7 Hz |

| -NH CH3 | 1H | ~ 5.0 - 6.0 | Broad Quartet | ~ 5 Hz |

| -N(CH2CH3 )2 | 13C | ~ 14 | - | - |

| -NHCH3 | 13C | ~ 27 | - | - |

| -N(CH2 CH3)2 | 13C | ~ 41 | - | - |

| >C =O | 13C | ~ 158 | - | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and to probe intermolecular interactions like hydrogen bonding. acs.org The urea (B33335) moiety has several characteristic vibrational modes.

The most prominent bands include the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹, and the strong carbonyl (C=O) stretching vibration, also known as the Amide I band, which appears around 1620-1680 cm⁻¹. The position of these bands is highly sensitive to the molecule's environment. mdpi.com In the solid state or in concentrated solutions, the formation of intermolecular hydrogen bonds (N-H···O=C) causes a shift of the N-H stretching band to lower frequencies and can also influence the position of the carbonyl stretch. mdpi.com Other bands, such as N-H bending and C-N stretching, provide further structural confirmation.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | -NH- | 3300 - 3500 | Medium |

| C-H Stretch | -CH3, -CH2- | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Urea Carbonyl | 1620 - 1680 | Strong |

| N-H Bend (Amide II) | -NH- | 1510 - 1570 | Medium |

| C-N Stretch | Urea C-N bonds | 1350 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its structure through the fragmentation patterns generated upon ionization. The molecular formula, C6H14N2O, corresponds to a molecular weight of approximately 130.19 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for ureas is α-cleavage, which is the breaking of the bond adjacent to a heteroatom. chemguide.co.uk For this compound, this could involve the cleavage of C-N bonds or C-C bonds within the ethyl groups.

Key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH2CH3): This would result in a fragment ion at m/z 101.

Cleavage of the C(O)-N(diethyl) bond: This can lead to the formation of a diethylamino cation [(CH3CH2)2N]+ at m/z 72 or a methylcarbamoyl cation [O=C=NHCH3]+ at m/z 58.

Loss of a methyl radical (•CH3): While less common than loss of the larger ethyl group, this would yield a fragment at m/z 115.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Origin |

| 130 | [C6H14N2O]+• | Molecular Ion (M+) |

| 101 | [(CH3CH2)2NCONHCH3 - •CH2CH3]+ | Loss of an ethyl radical |

| 72 | [(CH3CH2)2N]+ | α-cleavage at the C-N bond |

| 58 | [O=C=NHCH3]+ | α-cleavage at the C-N bond |

X-ray Crystallographic Studies of Urea Derivatives and Analogues

Analysis of Molecular Geometry and Bond Lengths/Angles in the Solid State

The core urea moiety (N-C(O)-N) in substituted ureas is generally planar or nearly planar. acs.org This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. The C-N bond lengths are typically shorter than a standard C-N single bond, exhibiting partial double bond character. The C=O bond length is consistent with that of a typical amide carbonyl.

Table 4: Typical Bond Lengths and Angles for the Urea Moiety in Analogous Crystal Structures Data derived from published crystal structures of substituted ureas. acs.orgresearchgate.net

| Parameter | Typical Value |

| C=O Bond Length | 1.23 - 1.26 Å |

| C-N Bond Length | 1.35 - 1.40 Å |

| N-C=O Bond Angle | 118° - 122° |

| N-C-N Bond Angle | 116° - 120° |

Investigation of Intermolecular Interactions, including Hydrogen Bonding Networks

In the solid state, the structure of this compound would be significantly influenced by intermolecular hydrogen bonding. acs.org The single N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. researchgate.net

This donor-acceptor capability typically leads to the formation of well-defined hydrogen-bonded networks. In many substituted ureas, molecules self-assemble into infinite chains or tapes, where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of the next. acs.orgresearchgate.net These chains are then packed together through weaker van der Waals interactions between the alkyl groups to form the three-dimensional crystal lattice. The specific arrangement and strength of these hydrogen bonds are critical determinants of the compound's physical properties, such as its melting point and solubility.

Polymorphism and Solid-State Conformational Preferences of Related Urea Compounds

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. nih.govnih.gov These polymorphic forms, despite having identical chemical compositions, can exhibit varying physical properties such as melting point, solubility, and density. nih.gov In the context of urea and its derivatives, the specific arrangement of molecules in the crystal lattice is heavily influenced by intermolecular interactions, primarily hydrogen bonding, and the inherent conformational preferences of the molecule itself.

In the solid state, substituted ureas display distinct conformational preferences. Analysis of crystallographic data for N,N'-disubstituted ureas reveals a strong preference for specific isomers. A survey of the Cambridge Structural Database (CSD) indicated that approximately 79% of these compounds are found in a trans,trans conformation, while 21% adopt a cis,trans state. Notably, the cis,cis conformation was not observed for this class of compounds within the database. nih.gov Intramolecular hydrogen bonding is a key factor that can trigger shifts between the trans,trans and cis,trans states. nih.gov

The nature of the substituents on the nitrogen atoms significantly directs these preferences. For example, N,N'-diphenylurea is generally characterized by a trans,trans conformation in both solid and solution states. nih.gov However, the introduction of methyl groups can alter this preference. The sequential N-methylation of N,N'-diphenylurea can cause a conformational shift from the typical trans,trans form to a cis,cis arrangement. nih.gov

Furthermore, extensive substitution can lead to significant deviations from planarity. In the crystal structure of N,N'-Diethyl-N,N'-diphenylurea, a related tetra-substituted compound, the molecule exhibits a nonplanar distortion of the amide groups of approximately 30 degrees. researchgate.netnih.gov In this structure, the hybridization of the nitrogen atoms is intermediate between trigonal and tetrahedral, indicating a departure from the ideal planar sp² hybridization often depicted in simple models. researchgate.netnih.gov

| Urea Derivative Class | Predominant Solid-State Conformation | Reference |

|---|---|---|

| N,N'-Disubstituted Ureas | ~79% trans,trans; ~21% cis,trans | nih.gov |

| N,N'-Diphenylureas | Generally trans,trans | nih.gov |

| N,N'-Diethyl-N,N'-diphenylurea | Nonplanar; phenyl groups are trans to the carbonyl oxygen | researchgate.netnih.gov |

Conformational Isomerism and Dynamics

Analysis of Resonance Structures and Electron Delocalization within the Urea Moiety

The conformational properties of the urea functional group are fundamentally governed by electron delocalization. nih.gov This delocalization arises from the interaction of the lone pair electrons on the nitrogen atoms with the pi-system of the adjacent carbonyl group. This electronic communication is best described through a set of resonance structures, which collectively form a resonance hybrid that represents the true electron distribution within the molecule. nih.govlibretexts.org

A neutral structure with a carbon-oxygen double bond and single carbon-nitrogen bonds. This is the conventional Lewis structure.

A zwitterionic structure where a lone pair from one nitrogen forms a double bond with the carbonyl carbon, pushing the C=O pi electrons onto the oxygen, creating a negative charge on the oxygen and a positive charge on the nitrogen.

A second, similar zwitterionic structure involving the other nitrogen atom.

The delocalization of the nitrogen lone pairs into the carbonyl group imparts a significant degree of double-bond character to the C-N bonds. nih.gov This resonance effect makes the C-N bonds shorter and stronger than typical carbon-nitrogen single bonds and restricts rotation around them. The result is a more planar and rigid structure than would be expected otherwise. This electron delocalization also leads to a polarized molecule, with a partial negative charge on the carbonyl oxygen and partial positive charges on the nitrogen atoms, which enhances the molecule's ability to act as both a hydrogen bond donor and acceptor. researchgate.net

| Resonance Structure | Key Features | Contribution to Hybrid |

|---|---|---|

| I (Neutral) | C=O double bond, C-N single bonds | Major contributor |

| II (Zwitterionic) | C=N double bond, C-O single bond, O⁻, N⁺ | Significant contributor |

| III (Zwitterionic) | C=N double bond (other N), C-O single bond, O⁻, N⁺ | Significant contributor |

Impact of N-Substitution on Conformational Restriction and Planarity

The substitution pattern on the nitrogen atoms of the urea scaffold is a critical determinant of its conformational preferences and the energy barrier to isomerization. nih.govnih.gov The size, number, and nature of these substituents directly influence the planarity of the urea core and the rotational freedom around the C-N bonds.

In this compound, the presence of two ethyl groups on one nitrogen and a methyl group on the other creates an asymmetrical substitution pattern. This substitution introduces steric hindrance that can force the molecule to adopt a nonplanar conformation to minimize repulsive interactions between the alkyl groups. X-ray structural data for the related compound N,N'-Diethyl-N,N'-diphenylurea revealed that the nitrogen atoms adopt a geometry intermediate between trigonal and tetrahedral, with the amide groups displaying a nonplanar distortion of about 30°. nih.gov This deviation from planarity is a direct consequence of the steric demands of the substituents.

Introducing substituents can also disrupt the symmetry of the molecule, which can be a deliberate strategy to modify physical properties. For instance, breaking the symmetry by adding a substituent to one of the urea nitrogens can disrupt the crystal packing energy and enhance water solubility. nih.gov The substitution pattern also dictates the preferred conformation (cis or trans) about the C-N bonds. While N,N'-diphenylureas typically favor a trans,trans conformation, the introduction of N-methyl groups can induce a shift to a cis,cis conformation, highlighting the influential role of even small alkyl groups. nih.gov

Solvent-Dependent Conformational Switching and Intramolecular Interactions

The conformational equilibrium of substituted ureas is not static and can be significantly influenced by the surrounding environment, particularly the solvent. Changes in solvent properties can lead to conformational switching between different isomers, such as the cis and trans forms. nih.gov This phenomenon has been observed in aromatic substituted ureas, where a simple change in solvent can alter the preferred conformation. nih.gov The mechanism of crystal nucleation for urea itself has been shown to be solvent-dependent; a single-step process is favored in methanol (B129727) and ethanol, whereas a two-step mechanism is preferred in acetonitrile (B52724). rsc.org

Intramolecular interactions, especially hydrogen bonds, can also play a crucial role in stabilizing specific conformations. In urea derivatives with at least one N-H bond, such as this compound, the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen is possible. This interaction can lead to the formation of a pseudo-ring structure, which can lock the molecule into a specific conformation and influence its solubility and permeability. nih.gov The formation of such intramolecular hydrogen bonds has been identified as a trigger for conformational changes between the trans,trans and cis,trans states in N,N'-disubstituted ureas. nih.gov The interplay between solvent-molecule interactions and these intramolecular forces ultimately determines the dominant conformation of the molecule in solution.

Chemical Reactivity and Derivatization Pathways of N,n Diethyl N Methylurea

Reactions at the Urea (B33335) Nitrogen Atoms

The nitrogen atoms of N,N-Diethyl-N'-methylurea, being part of an amide-like structure, possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is modulated by the electron-withdrawing effect of the adjacent carbonyl group and the steric hindrance imposed by the alkyl substituents.

Alkylation and Acylation Reactions for Further Functionalization

Direct N-alkylation of ureas can be a challenging transformation, often complicated by competing O-alkylation. However, under specific conditions, such as the use of a phase transfer catalyst and a strong base, N-alkylation of ureas can be achieved. While specific studies on the alkylation of this compound are limited, the general principles of urea chemistry suggest that the less sterically hindered nitrogen (N') bearing the methyl group would be the more likely site for further alkylation.

Acylation of unsymmetrical ureas typically occurs at the less substituted or more nucleophilic nitrogen atom. In the case of this compound, the N'-methyl nitrogen is less sterically hindered than the N,N-diethyl-substituted nitrogen. Therefore, acylation with acyl chlorides or anhydrides would be expected to proceed preferentially at the N'-position to yield N-acyl-N,N-diethyl-N'-methylurea derivatives.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| N-Alkylation | Alkyl halide, Strong base, Phase transfer catalyst | N-Alkyl-N,N-diethyl-N'-methylurea |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-N,N-diethyl-N'-methylurea |

Formation of Substituted Urea Derivatives and Polymeric Structures

This compound can serve as a building block for the synthesis of more complex substituted urea derivatives. For instance, reaction with isocyanates can lead to the formation of tetra-substituted ureas. The reaction would likely occur at the N'-H bond, where the incoming isocyanate adds to the methyl-substituted nitrogen.

The potential for this compound to participate in polymerization reactions exists, particularly in the formation of polyureas. This would typically involve a reaction with a diisocyanate. The N'-H group of this compound could react with one of the isocyanate groups of a diisocyanate monomer, and if the resulting adduct still contains a reactive site, it could propagate to form a polymer. However, as a trisubstituted urea, its role would likely be as a chain terminator or a branching agent rather than a primary monomer for linear polymer chains.

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key site for various chemical transformations, including nucleophilic additions and reductions.

Nucleophilic Additions and Substitutions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by strong nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This initially forms a tetrahedral intermediate which, upon acidic workup, would likely lead to the cleavage of the C-N bonds and the formation of an amine and an amide or ketone, depending on the reaction conditions and the stability of the intermediates.

The reaction of aldehydes and ketones with nitrogen nucleophiles is a well-established method for forming imines. libretexts.org While ureas are less reactive than aldehydes and ketones, under forcing conditions, nucleophilic attack at the carbonyl carbon can occur.

Reductive Transformations

The carbonyl group of ureas can be reduced to a methylene (B1212753) group (CH2), effectively converting the urea into a diamine derivative. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH4). The reduction of this compound would be expected to yield 1,1-diethyl-3-methyl-methanediamine.

The synthesis of N,N,O-trisubstituted hydroxylamines can be achieved through the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, highlighting the reactivity of carbonyl-like structures towards reduction. ontosight.ai

| Transformation | Reagent | Expected Product |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 1,1-Diethyl-3-methyl-methanediamine |

Computational and Theoretical Investigations of N,n Diethyl N Methylurea

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of N,N-Diethyl-N'-methylurea, offering a static, time-independent view of its electronic and geometric features. These methods solve approximations of the Schrödinger equation to determine the molecule's preferred structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net Instead of relying on a complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density, offering a balance between computational cost and accuracy. researchgate.net

For this compound, DFT calculations are employed to determine its optimal molecular geometry. This process, known as geometry optimization, seeks the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles.

The electronic structure analysis via DFT also includes the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Optimized Geometrical Parameters for an Alkylurea Backbone (from DFT calculations on analogous molecules)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O | ~1.25 | |

| C-N(diethyl) | ~1.38 | |

| C-N(methyl) | ~1.37 | |

| O=C-N | ||

| C-N-C | ||

| H-N-C |

Note: This table is illustrative and based on general findings for alkyl-substituted ureas. Specific values for this compound would require a dedicated DFT study.

Ab Initio Methods for Energetic and Vibrational Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for analyzing the energetic and vibrational properties of molecules. nih.gov

Energetic analysis involves calculating the total electronic energy of the optimized this compound structure. This value can be used to determine the molecule's stability relative to other isomers or conformers.

Vibrational analysis, derived from the second derivatives of the energy, predicts the frequencies of the molecule's fundamental vibrational modes. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of the C=O bond, bending of N-H bonds, or torsional motions of the alkyl groups. For substituted ureas, the C=O stretching frequency is a particularly strong and characteristic band in the IR spectrum.

Conformational Energy Landscapes and Potential Energy Surface Mapping

The presence of rotatable single bonds (C-N and C-C) in this compound means it can exist in multiple conformations. The study of these different spatial arrangements and their relative energies is known as conformational analysis. nih.gov

Mapping the potential energy surface (PES) reveals the relationship between the molecule's geometry and its energy. nih.gov For a molecule like this compound, the PES is complex. Key rotational coordinates include the dihedral angles around the C-N bonds. Studies on simpler alkylureas have shown that the energy barriers to rotation around the C-N amide bond are typically in the range of 8-10 kcal/mol. nih.gov

The conformational landscape of alkyl-substituted ureas generally features distinct low-energy states. researchgate.net For N-alkylureas, trans-cis and trans-trans conformations are often considered, referring to the orientation of the substituents relative to the carbonyl group. The specific methylation and ethylation pattern in this compound dictates which conformation is the global minimum, influenced by steric hindrance and subtle electronic effects. Computational studies on N-aryl-N'-alkyl ureas have shown that methylation patterns significantly impact the conformational preferences and can stabilize certain geometries through internal hydrogen bonds. nih.gov

Table 2: Calculated Rotational Barriers for Simple Alkylureas (MP2 level of theory)

| Compound | Rotational Barrier (kcal/mol) |

| Methylurea | 0.9 |

| Ethylurea | 6.2 |

| Isopropylurea | 6.0 |

| tert-Butylurea | 4.6 |

Source: Based on data for rotation about the N-C(sp3) bond from reference nih.gov. This data illustrates how alkyl group size affects rotational freedom.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, moves, and interacts with its environment.

Study of Dynamic Behavior in Solution and Condensed Phases

MD simulations are exceptionally well-suited for studying the behavior of this compound in a liquid state or dissolved in a solvent. These simulations can model systems containing one or more solute molecules and thousands of solvent molecules over timescales from picoseconds to microseconds.

In solution, the simulations can track the translational and rotational diffusion of the molecule, which are fundamental to understanding its transport properties. A key aspect of its dynamic behavior is the formation and breaking of intermolecular hydrogen bonds. The urea (B33335) moiety contains both hydrogen bond donors (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). In a protic solvent like water or in the condensed phase, these sites will engage in a dynamic network of hydrogen bonds with neighboring molecules. MD simulations on the parent molecule, urea, in water have been used extensively to study its effect on water structure and the dynamics of its hydration shell. nih.govnih.govrsc.org

Simulation of Solvent Effects on Conformational Preferences

The surrounding solvent can have a significant impact on the conformational equilibrium of a flexible molecule like this compound. nih.gov A conformation that is most stable in the gas phase (as predicted by quantum chemistry) may not be the most populated conformation in a polar solvent.

MD simulations explicitly model the solvent molecules, allowing for a direct investigation of these effects. The solvent can stabilize certain conformers by forming favorable interactions, such as hydrogen bonds. For example, a conformation that exposes the polar urea group to a polar solvent like water might be favored over a more compact structure. Simulations of urea in aqueous solution have shown that the molecule is far from planar and that its hydration shell is a complex, dynamic environment. rsc.org The interaction with the solvent modulates the conformational landscape, influencing the relative energies of different rotamers and the barriers between them. Advanced simulation techniques like metadynamics can be combined with MD to more efficiently explore the conformational free-energy landscapes in solution. nih.govnih.gov

Advanced Computational Analyses

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, advanced computational analyses offer deep insights into its behavior at a molecular level, complementing experimental data and guiding further research. These theoretical investigations can elucidate electron distribution, molecular orbital interactions, and bonding characteristics, which are fundamental to predicting the compound's reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive.

For this compound, computational calculations, such as those using Density Functional Theory (DFT), can predict the energies of these frontier orbitals. The HOMO is expected to be primarily localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites the most probable for electrophilic attack. The LUMO is likely centered around the carbonyl carbon-oxygen (C=O) double bond, specifically the antibonding π* orbital, making the carbonyl carbon a primary site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

This table presents representative data that would be obtained from a DFT calculation for this compound. The specific values can vary depending on the level of theory and basis set used. reddit.comnih.gov

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's capacity to donate electrons. |

| LUMO Energy | 1.5 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.0 | The energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability and lower chemical reactivity. |

This is an interactive data table. You can sort and filter the data as needed.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the electron density distribution, atomic charges, and intramolecular delocalization interactions. researchgate.net

In NBO analysis, interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unfilled, non-Lewis-type) orbitals are examined using second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. nih.gov These delocalization effects are crucial for understanding molecular stability and geometry.

For this compound, key NBO interactions would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into vicinal antibonding orbitals. Specifically, the lone pairs on the nitrogen atoms (nN) can delocalize into the antibonding π(C=O) orbital of the carbonyl group. This n → π interaction is characteristic of amides and ureas and contributes significantly to the planar geometry around the nitrogen atoms and the rotational barrier of the C-N bonds. Similarly, the lone pair on the carbonyl oxygen (nO) can interact with antibonding σ* orbitals of adjacent C-N and C-C bonds.

Table 2: Illustrative Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

This table shows hypothetical E(2) stabilization energies for the most significant intramolecular interactions in this compound as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C5=O6) | 55.2 | n → π* (Resonance) |

| LP (N2) | π* (C5=O6) | 48.5 | n → π* (Resonance) |

| LP (O6) | σ* (C5-N1) | 5.8 | n → σ* (Hyperconjugation) |

| LP (O6) | σ* (C5-N2) | 6.1 | n → σ* (Hyperconjugation) |

| σ (C7-H) | σ* (C5-N2) | 2.3 | σ → σ* (Hyperconjugation) |

This is an interactive data table. You can sort and filter the data as needed.

The NBO analysis provides a quantitative basis for understanding the electronic structure that underpins the chemical properties of this compound, confirming the importance of resonance and hyperconjugative effects on its stability. nih.govclinmedjournals.org

Machine Learning Applications in Molecular Design and Property Prediction for Urea Derivatives

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, accelerating the design and discovery of new molecules with desired properties. researchgate.netdtu.dk For urea derivatives, ML models can be trained on existing data to predict a wide range of properties, including biological activity, physicochemical characteristics, and toxicity. mdpi.comnih.gov

The process typically involves creating a dataset of urea compounds with known properties and then using this data to train an ML algorithm. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are common applications. dtu.dk These models use molecular descriptors—numerical representations of a molecule's structural and chemical features—as input to predict a target property. nih.gov

For designing new molecules based on the this compound scaffold, ML can be applied in several ways:

Property Prediction: An ML model trained on a diverse set of urea derivatives can predict properties for novel, untested analogs of this compound. This allows for rapid virtual screening of large compound libraries to identify candidates with promising characteristics, such as enhanced inhibitory activity against a specific enzyme like urease. mdpi.comnih.gov

Generative Models: Advanced deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can learn the underlying patterns in a dataset of known active molecules and generate new, previously unseen molecular structures that are likely to be active. researchgate.net

Reaction Optimization: Machine learning algorithms can also be used to predict the outcomes of chemical reactions, helping to optimize the synthesis of new urea derivatives. researchgate.net

Recent studies have demonstrated the successful application of ML for predicting urease inhibitors and for determining urea-N content in various samples, showcasing the versatility of these approaches. mdpi.comnih.govmdpi.com By leveraging large datasets, ML models can uncover complex structure-property relationships that might not be apparent from traditional analysis, thereby guiding the rational design of new urea-based compounds. mdpi.comresearchgate.net

Applications of N,n Diethyl N Methylurea in Chemical Science and Technology

Role as a Chemical Intermediate in Organic Synthesis

As a substituted urea (B33335), N,N-Diethyl-N'-methylurea possesses the structural potential to act as a chemical intermediate. However, concrete and detailed examples of its application in this regard are scarce.

Precursor for Complex Organic Molecules and Fine Chemicals

There is limited direct evidence to suggest that this compound is a commonly used precursor for complex organic molecules and fine chemicals. While its structural relative, N,N-dimethylurea, is utilized in the synthesis of various chemicals including caffeine and herbicides, similar widespread applications for this compound are not documented.

Building Block for Nitrogen-Containing Compounds

Nitrogen-containing compounds are a cornerstone of medicinal chemistry and materials science. mdpi.commsesupplies.com Urea derivatives, in general, are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. In principle, the nitrogen atoms in this compound could be incorporated into larger ring systems. However, specific, documented examples of this compound being used as a foundational building block for various classes of nitrogen-containing compounds are not prevalent in the scientific literature.

Applications in Materials Science

The application of this compound in materials science also appears to be an area with minimal exploration, with information often pointing to analogous but structurally different compounds.

Components in the Synthesis of Metal-Organic Frameworks (MOFs) as Solvents or Modifiers

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, and their synthesis is often influenced by the choice of solvent or modifying agents. While some amide-containing molecules, such as N,N-Diethyl-3-methylbenzamide (DEET), have been shown to act as solvents in MOF synthesis, there is no direct evidence in the available literature to suggest that this compound is used for this purpose. rsc.org Similarly, while other diethyl-containing compounds like N,N'-diethylformamide have been studied in the context of MOF synthesis, this does not directly translate to the use of this compound. rsc.org

Utilization in Low Melting Mixtures (LMMs) as Reaction Media

Low Melting Mixtures (LMMs), often referred to as Deep Eutectic Solvents (DESs), are emerging as green and sustainable alternatives to traditional organic solvents. Ureas are a class of compounds known to form LMMs with various salts. For instance, N,N'-dimethylurea has been a subject of study in the formation of LMMs. However, there is a lack of specific research demonstrating the utilization of this compound in the formation of LMMs or its application as a reaction medium.

Development of Textile Finishing Agents

In the textile industry, various chemical agents are used to impart desired properties to fabrics. While some urea derivatives, such as N,N-dimethylurea, are used as intermediates in the production of formaldehyde-free easy-care finishing agents, there is no clear indication that this compound is employed in the development of textile finishing agents. atamankimya.com Research in this area often focuses on other urea-based compounds.

Advanced Solvent Properties and Reaction Media Characteristics

Performance in Specific Organic Reactions (e.g., hydroformylation, Tsuji-Trost reactions, Biginelli condensation)

Currently, there is a notable absence of published studies detailing the use of this compound as a solvent for hydroformylation, a crucial industrial process for the production of aldehydes from alkenes. Similarly, the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is well-documented in a variety of solvents, but this compound is not among those reported to offer any particular advantages.

The Biginelli condensation, a one-pot cyclocondensation reaction to synthesize dihydropyrimidinones, has been explored under various solvent conditions. However, the scientific literature does not indicate that this compound has been investigated or found to be an effective medium for this multicomponent reaction.

Tunable Solvent Characteristics for Selective Chemical Transformations

The concept of "tunable solvents" refers to solvents whose properties, such as polarity and miscibility, can be significantly altered by an external trigger, like temperature or pressure, allowing for enhanced control over reaction selectivity and facilitating product separation. While various classes of compounds, such as ionic liquids and supercritical fluids, have been extensively studied for these properties, there is no available research to suggest that this compound exhibits such tunable characteristics. Investigations into the solvent properties of N,N-dialkylureas in the context of creating tunable reaction media are not apparent in the current body of scientific work.

Advanced Analytical Methodologies for the Characterization and Quantification of N,n Diethyl N Methylurea

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N,N-Diethyl-N'-methylurea from complex mixtures. The choice of technique depends on the specific analytical goal, such as purity assessment, trace-level detection, or real-time monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

In a typical RP-HPLC method, a C18 column is used, which provides excellent resolution for urea (B33335) derivatives. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., potassium phosphate). humanjournals.com This gradient elution allows for the effective separation of the target compound from its starting materials, by-products, and degradation products. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the urea chromophore exhibits maximum absorbance, typically in the low UV range (e.g., 205 nm). humanjournals.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a pure this compound standard. This allows for the precise determination of the compound's concentration in an unknown sample. The method's high sensitivity and precision make it an invaluable tool for quality control in a manufacturing or research setting. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Atlantis dC18, 250 mm × 4.6 mm, 5µm |

| Mobile Phase A | 0.02M Potassium Phosphate (B84403) Buffer |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient Elution |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 50 µL |

| Detector | UV at 205 nm |

| Run Time | 35 minutes |

Note: These parameters are based on established methods for similar urea compounds, such as N-Methylurea, and serve as a representative example. humanjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is exceptionally useful for identifying and quantifying volatile and semi-volatile trace impurities that may be present in samples of this compound.

Due to the polarity and relatively low volatility of many urea derivatives, direct GC analysis can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable compound. gazi.edu.tr Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for derivatizing compounds with active hydrogen atoms, such as those in ureas. chromatographyonline.com The resulting trimethylsilyl (B98337) ether is more amenable to GC analysis. chromatographyonline.com

Once separated by the GC column (e.g., a 5% phenyl methyl siloxane capillary column), the analyte enters the mass spectrometer. scispace.com Electron impact (EI) ionization is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous compound identification by comparison to spectral libraries or through interpretation of the fragmentation patterns. nih.gov For trace analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions and for screening purposes. nih.govresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. thieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. reddit.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), such as a mixture of petroleum benzine and acetone. sigmaaldrich.commerckmillipore.com As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of distinct spots corresponding to the starting materials, product, and any by-products.

Detection can be achieved by viewing the plate under UV light (if the compounds are UV-active) or by staining with a visualizing reagent. nih.gov For urea derivatives, specific spray reagents, such as a sodium nitroprusside/potassium hexacyanoferrate(III) solution, can be used to produce colored spots, aiding in their identification. epfl.ch By comparing the relative positions (Rf values) of the spots to those of known standards, the progress of the reaction can be efficiently monitored. sigmaaldrich.com

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of this compound. These methods are typically rapid and can be adapted for high-throughput analysis.

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for determining the concentration of an analyte in solution. While direct UV-Vis measurement of urea can be challenging due to weak absorbance, it can be an effective quantitative tool, particularly when the compound possesses a suitable chromophore or after a derivatization reaction that produces a colored product. scribd.com

For this compound, direct quantification can be performed by measuring its absorbance in the low UV region (around 202-210 nm) where substituted ureas typically absorb. sciencetechindonesia.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. lidsen.com

Alternatively, colorimetric methods can be employed. These involve reacting the urea with a chromogenic reagent to form a product with strong absorbance in the visible region. A classic example is the reaction with diacetylmonoxime in an acidic medium, which forms a colored complex. cabidigitallibrary.orgresearchgate.net The intensity of the color, measured by the spectrophotometer at the wavelength of maximum absorbance (λmax), is proportional to the urea concentration. researchgate.net

Method Validation and Quality Control in Research Contexts

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process. ich.org In a research context, method validation demonstrates the scientific soundness of the analytical data. The validation of methods for this compound analysis should follow established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org

Key performance characteristics that are evaluated during method validation include: europa.eueurachem.org

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked samples. cabidigitallibrary.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Regular quality control checks, such as the analysis of control samples with known concentrations and system suitability tests, are performed to ensure the continued performance of the validated method over time. ich.org

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Description | Purpose |

|---|---|---|

| Specificity | Differentiates the analyte from other substances. | Ensures the signal is from the analyte only. |

| Linearity | Proportional response to concentration. | Defines the concentration range for accurate measurement. |

| Accuracy | Closeness to the true value. | Confirms the method provides correct results. |

| Precision | Reproducibility of results. | Assesses random error and method consistency. |

| LOD | Lowest detectable concentration. | Defines the detection capability of the method. |

| LOQ | Lowest quantifiable concentration. | Defines the lower limit for precise measurements. |

| Robustness | Resistance to small method variations. | Ensures reliability under normal operational variability. |

Establishing Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. pharmastate.academy

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, and visual evaluation. globalresearchonline.net For chromatographic methods, the signal-to-noise ratio is a common approach, where an LOD is often established at a signal-to-noise ratio of 3:1, and an LOQ at a 10:1 ratio. pharmastate.academy

In the absence of specific LOD and LOQ values for this compound, data from a validated RP-HPLC method for the related compound, N-Methylurea, can provide a relevant example. In a study for the determination of N-Methylurea as a residual impurity in a drug substance, the LOD and LOQ were established based on the signal-to-noise ratio. humanjournals.com The findings from this study are presented in the following table.

Table 1: Exemplary LOD and LOQ for N-Methylurea by RP-HPLC

| Parameter | Value (% w/w) |

|---|---|

| Limit of Detection (LOD) | 0.002 |

| Limit of Quantification (LOQ) | 0.005 |

Data is for N-Methylurea and serves as an illustrative example. humanjournals.com

The establishment of these limits is a critical step in method validation, as it defines the lower boundaries of the method's operational range and ensures that the analytical procedure is sensitive enough for its intended purpose. americanpharmaceuticalreview.com

Q & A

Q. What synthetic routes are recommended for N,N-Diethyl-N'-methylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or urea-forming reactions. A common approach involves reacting diethylamine with methyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to minimize side reactions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-isocyanate) to improve yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Validate purity using melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the methyl group on the urea nitrogen should resonate at δ 2.8–3.1 ppm in -NMR, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against known standards, as demonstrated for similar urea derivatives .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., expected [M+H] peak at m/z 145.2) and detect impurities .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli or C. albicans) with concentrations ranging from 1–100 μg/mL. Include positive controls like ampicillin and fluconazole .

- Enzyme Inhibition : Test inhibitory effects on urease or acetylcholinesterase using spectrophotometric methods. For example, monitor urease activity via ammonia release (Berthelot method) at 625 nm .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC values, ensuring at least three biological replicates .

Advanced Research Questions

Q. How can researchers investigate the molecular interaction mechanisms of this compound with target enzymes or receptors?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by titrating the compound into a solution of the target protein (e.g., urease). Analyze enthalpy changes using MicroCal PEAQ-ITC software .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., urease) to resolve binding modes. Compare electron density maps with unliganded structures to identify conformational changes .

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions over 100-ns trajectories. Focus on hydrogen bonding between urea carbonyl and active-site residues (e.g., His-α137 in urease) .

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound across different studies?

- Methodological Answer :

- Standardized Solubility Protocols : Re-evaluate solubility in buffered solutions (pH 4–9) using shake-flask methods with HPLC quantification. Discrepancies often arise from pH-dependent solubility .

- Thermogravimetric Analysis (TGA) : Measure thermal stability under inert gas (N) to clarify decomposition points. Contradictory melting points may stem from polymorphic forms or impurities .

- Interlaboratory Validation : Collaborate with independent labs to replicate experiments under identical conditions (e.g., solvent grade, temperature control) .

Q. What computational approaches are recommended for predicting the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use QSAR models in software like SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity. Input SMILES strings (e.g., CCN(CC)C(=O)NC) to generate predictions .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify reactive sites for metabolic oxidation. Compare with known toxicophores (e.g., nitro groups) .

- CYP450 Inhibition Assays : Perform in silico docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.